

N-Butyroyl Phytosphingosine chemical structure and properties

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Compound of Interest

Compound Name: *N-Butyroyl Phytosphingosine*

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N-Butyroyl Phytosphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **N-Butyroyl Phytosphingosine**, a significant lipid molecule with relevance in skincare, cell biology, and as a synthetic intermediate. This guide details its chemical structure, physicochemical properties, biological significance, and key experimental protocols for its synthesis and evaluation.

Core Chemical and Physical Properties

N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, is a lipid molecule characterized by a phytosphingosine backbone N-acylated with a butyryl group (a C4 fatty acid). This structure imparts specific physicochemical properties that are critical for its function and application.^{[1][2]}

Chemical Structure and Identifiers

The molecule consists of an 18-carbon aliphatic chain (the phytosphingosine base) featuring three hydroxyl groups and an amide linkage to a butyryl chain.^[1]

Diagram of **N-Butyroyl Phytosphingosine** Chemical Structure

Caption: Chemical structure of **N-Butyroyl Phytosphingosine**.

Physicochemical Data Summary

The quantitative properties of **N-Butyroyl Phytosphingosine** are summarized in the table below for easy reference.

| Property | Value | Source(s) |
|---------------------|---|-----------|
| IUPAC Name | N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]butanamide | [3] |
| CAS Number | 409085-57-0 | [1][3][4] |
| Molecular Formula | C ₂₂ H ₄₅ NO ₄ | [1][3][4] |
| Molecular Weight | 387.6 g/mol | [1][3][4] |
| Melting Point | 79-81 °C | [4] |
| Boiling Point | 588.7 ± 50.0 °C (Predicted) | [4] |
| Density | 0.990 ± 0.06 g/cm ³ (Predicted) | [4] |
| pKa | 13.65 ± 0.20 (Predicted) | [4] |
| LogP | 4.91690 | [4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |
| Storage Temperature | -20°C or Refrigerator | [1][4] |

Biological Significance and Signaling Pathways

While **N-Butyroyl Phytosphingosine** is often utilized as a synthetic intermediate for phytosphingosine isomers, its identity as a short-chain ceramide implies significant biological roles, primarily extrapolated from the functions of its parent molecule, phytosphingosine, and the broader class of ceramides.[4][5][6]

Role in Skin Barrier Function

Phytosphingosine, the backbone of this molecule, is a crucial lipid component of the skin's stratum corneum.[7][8] It plays a vital role in maintaining the integrity of the skin's lipid barrier, which is essential for retaining moisture and protecting against environmental aggressors like pollutants and pathogens.[7][8][9]

Studies have shown that phytosphingosine enhances the skin's moisture levels by stimulating the biosynthesis and subsequent degradation of filaggrin, a key protein in the formation of the Natural Moisturizing Factor (NMF).[10] Furthermore, phytosphingosine and its derivatives possess anti-inflammatory and antimicrobial properties, making them beneficial for treating inflammatory skin conditions such as acne and eczema.[8]

Ceramide-Mediated Apoptosis Signaling

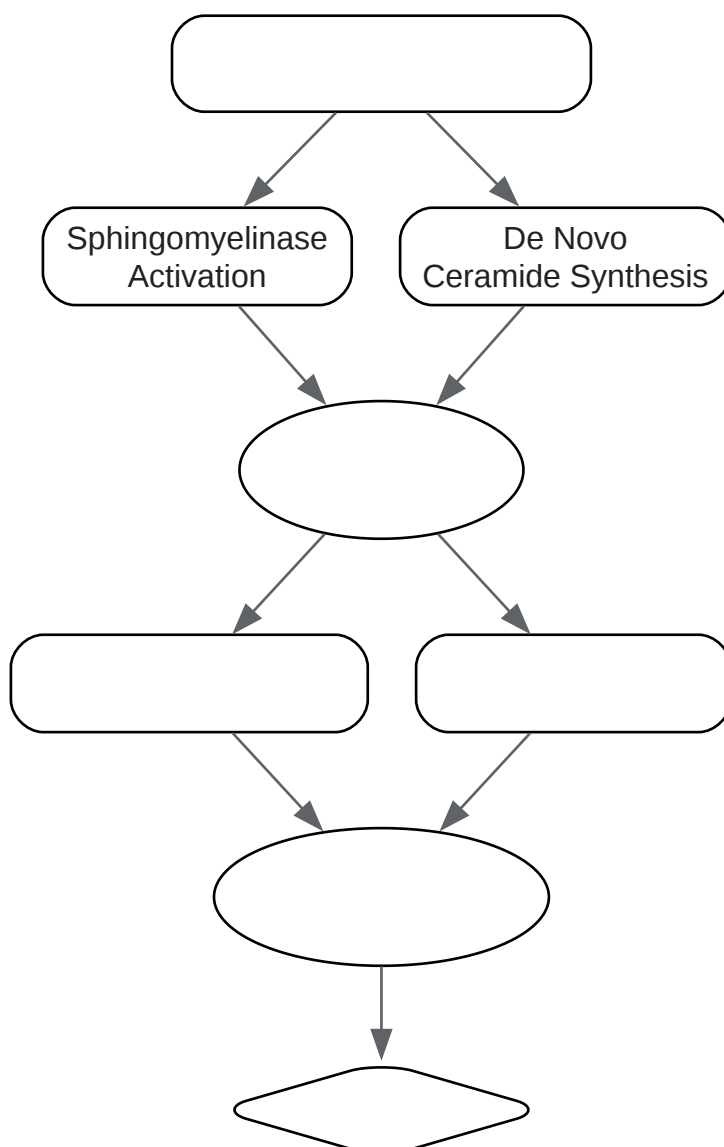
Ceramides, the class of molecules to which **N-Butyroyl Phytosphingosine** belongs, are well-established second messengers in cellular signaling, particularly in the induction of apoptosis (programmed cell death).[3][4] The generation of ceramide can be triggered by various cellular stresses and cytokine receptor activation.[4]

Once produced, ceramide can activate downstream signaling cascades. Key effectors include:

- **Protein Phosphatases (PP1 and PP2a):** Ceramide activates these phosphatases, which can dephosphorylate and thereby regulate key proteins in cell signaling pathways that control proliferation and apoptosis.[1]
- **Kinase Suppressor of Ras (KSR):** This protein kinase can be activated by ceramide, leading to the triggering of apoptosis through pathways such as the inactivation of the Ras-Raf1/MEK1 survival pathway.[1]

The culmination of these signaling events is the activation of caspases, the executioner enzymes of apoptosis.

Diagram of Generalized Ceramide-Mediated Apoptosis Pathway



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Caption: Simplified ceramide signaling pathway in apoptosis.

Experimental Protocols

This section details methodologies for the synthesis of **N-Butyroyl Phytosphingosine** and for assessing its potential biological activities.

Synthesis of N-Butyroyl Phytosphingosine

A general and effective method for synthesizing ceramides involves the direct coupling of a sphingoid base with a fatty acid using a carbodiimide reagent.^{[10][11]}

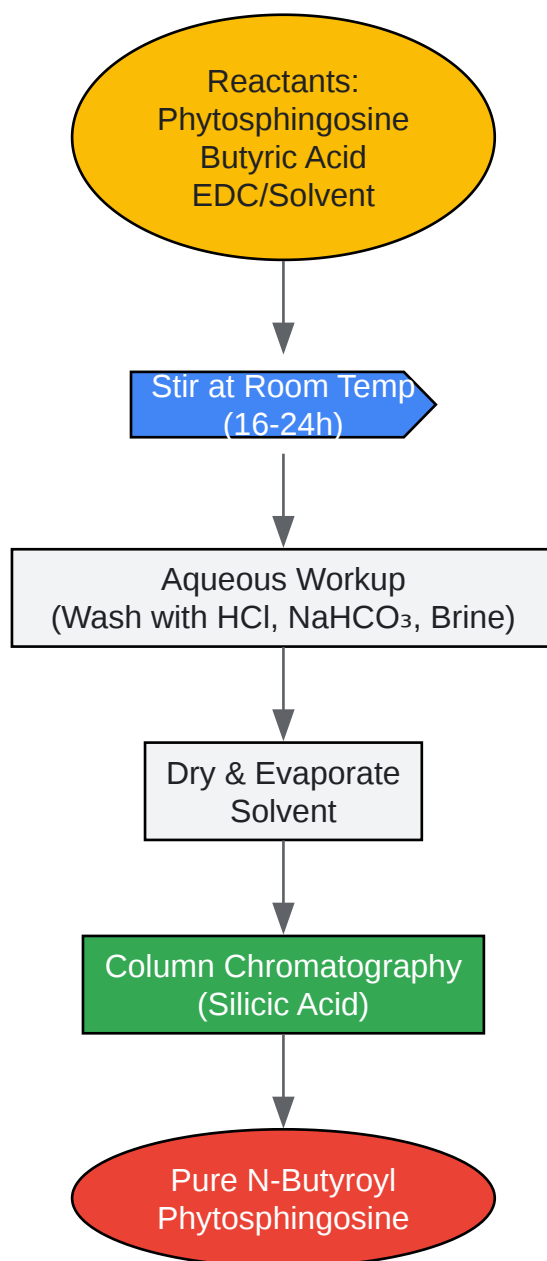
Materials:

- D-ribo-Phytosphingosine
- Butyric acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a similar carbodiimide
- N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)
- Dichloromethane (CH_2Cl_2) or similar aprotic solvent
- Silicic acid for column chromatography
- Ethyl acetate and benzene (or a less toxic alternative like toluene/heptane) for elution

Procedure:

- Dissolve phytosphingosine and 1.1 to 1.5 molar equivalents of butyric acid in dichloromethane.
- Add 1.5 equivalents of EDC (and 1.2 equivalents of NHS, if used) to the solution.
- Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent in vacuo.
- Purify the crude product by column chromatography on silicic acid. Elute with a gradient of ethyl acetate in benzene (or an appropriate alternative solvent system) to obtain pure **N-Butyroyl Phytosphingosine**.[\[11\]](#)
- Expected yields are typically in the range of 60-75%.[\[10\]](#)[\[11\]](#)

Diagram of Synthesis and Purification Workflow



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Caption: Workflow for the synthesis of **N-Butyroyl Phytosphingosine**.

Keratinocyte Differentiation Assay

This assay assesses the potential of **N-Butyroyl Phytosphingosine** to induce the differentiation of skin cells, a key process in maintaining skin barrier health. The "calcium

switch" model is a standard method.[\[3\]](#)

Materials:

- Normal Human Epidermal Keratinocytes (NHEK)
- Keratinocyte growth medium (low calcium, e.g., 0.07 mM)
- Keratinocyte differentiation medium (high calcium, e.g., 1.8 mM)
- **N-Butyroyl Phytosphingosine** stock solution (in a suitable vehicle like DMSO)
- Reagents for Western Blotting (lysis buffer, antibodies for filaggrin and keratin-14, secondary antibodies, etc.)

Procedure:

- Culture NHEK in low calcium growth medium until they reach approximately 80% confluency.
- Induce differentiation by switching to a high calcium medium.
- Treat the cells with various concentrations of **N-Butyroyl Phytosphingosine** (and a vehicle control).
- Incubate for a period of 3 to 5 days.
- Harvest the cells and lyse them to extract total protein.
- Perform Western Blot analysis to determine the expression levels of the late-stage differentiation marker filaggrin and the early-stage marker keratin-14.
- An increase in the filaggrin/keratin-14 ratio in treated cells compared to the control indicates a pro-differentiation effect.[\[3\]](#)

PPAR α Activation Reporter Gene Assay

This assay can determine if **N-Butyroyl Phytosphingosine** acts as a ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a nuclear receptor involved in skin barrier homeostasis.[\[11\]](#)

Materials:

- A commercially available PPAR α reporter cell line (e.g., containing a luciferase reporter gene linked to a PPAR α -responsive promoter).
- Cell culture medium and assay medium as per the manufacturer's instructions.
- **N-Butyroyl Phytosphingosine** stock solution.
- A known PPAR α agonist as a positive control (e.g., GW590735).[12]
- Luciferase detection reagent.
- A plate-reading luminometer.

Procedure:

- Dispense the PPAR α reporter cells into a 96-well assay plate and pre-incubate for 4-6 hours. [5]
- Prepare serial dilutions of **N-Butyroyl Phytosphingosine** and the positive control in the assay medium.
- Remove the culture medium from the cells and add the treatment media containing the test compounds.
- Incubate for 22-24 hours.[5]
- Discard the treatment media and add the luciferase detection reagent to each well.
- Quantify the luminescence (in Relative Light Units, RLU) using a luminometer.
- An increase in luciferase activity in cells treated with **N-Butyroyl Phytosphingosine** compared to the vehicle control indicates agonist activity at the PPAR α receptor.

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References

- 1. Construction of a PPAR α Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Epidermal Keratinocytes from Human Skin: The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration | Springer Nature Experiments [experiments.springernature.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The critical roles of bioactive sphingolipids in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. korambiotech.com [korambiotech.com]
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